molecular formula C16H16ClNO B5413829 N-[(3-chlorophenyl)methyl]-2-(2-methylphenyl)acetamide

N-[(3-chlorophenyl)methyl]-2-(2-methylphenyl)acetamide

Cat. No.: B5413829
M. Wt: 273.75 g/mol
InChI Key: AQXRXUMLWMZSPW-UHFFFAOYSA-N
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Description

N-[(3-chlorophenyl)methyl]-2-(2-methylphenyl)acetamide is a chemical compound with the molecular formula C16H16ClNO and a molecular weight of 273.76 g/mol . This compound is known for its unique structure, which includes a chlorophenyl group and a methylphenyl group attached to an acetamide backbone. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

The synthesis of N-[(3-chlorophenyl)methyl]-2-(2-methylphenyl)acetamide typically involves a condensation reaction between 3-chlorobenzylamine and 2-methylphenylacetic acid. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to form the corresponding acyl chloride, which then reacts with the amine to yield the desired acetamide . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

N-[(3-chlorophenyl)methyl]-2-(2-methylphenyl)acetamide undergoes various chemical reactions, including:

Scientific Research Applications

N-[(3-chlorophenyl)methyl]-2-(2-methylphenyl)acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[(3-chlorophenyl)methyl]-2-(2-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties . Additionally, its interaction with cellular pathways can induce apoptosis in cancer cells, contributing to its anticancer effects .

Comparison with Similar Compounds

N-[(3-chlorophenyl)methyl]-2-(2-methylphenyl)acetamide can be compared with other similar compounds such as:

Properties

IUPAC Name

N-[(3-chlorophenyl)methyl]-2-(2-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO/c1-12-5-2-3-7-14(12)10-16(19)18-11-13-6-4-8-15(17)9-13/h2-9H,10-11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQXRXUMLWMZSPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC(=O)NCC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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